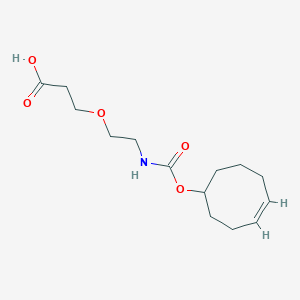

TCO-PEG1-acid

Description

Properties

IUPAC Name |

3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c16-13(17)8-10-19-11-9-15-14(18)20-12-6-4-2-1-3-5-7-12/h1-2,12H,3-11H2,(H,15,18)(H,16,17)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWLKASTDOHBBD-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation for TCO Core Formation

The TCO moiety is synthesized via rhodium-catalyzed cyclopropanation (Table 1):

Table 1: Cyclopropanation Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Catalyst | Rh₂(S-BHTL)₄ |

| Catalyst Loading | 0.27 mol% |

| Temperature | -20°C |

| Reaction Time | 12 h |

| syn/anti Selectivity | 79:21 |

This step produces bicyclo[6.1.0]nonene precursors with 92% yield on multigram scales. The low catalyst loading minimizes metal contamination critical for biological applications.

PEG1 Spacer Incorporation

PEGylation employs Mitsunobu conditions to attach ethylene glycol units:

Key considerations:

Carboxylic Acid Functionalization

The terminal nitrile undergoes sequential hydrolysis:

-

Acidic Hydrolysis :

-

Purification :

Process Optimization Strategies

Catalyst Screening

Comparative analysis of cyclopropanation catalysts (Table 2):

Table 2: Catalyst Performance Comparison

| Catalyst | Yield (%) | syn/anti Ratio | Residual Rh (ppm) |

|---|---|---|---|

| Rh₂(OAc)₄ | 88 | 65:35 | 120 |

| Rh₂(S-BHTL)₄ | 92 | 79:21 | 45 |

| Rh₂(esp)₂ | 78 | 82:18 | 210 |

Rh₂(S-BHTL)₄ provides optimal balance of selectivity and metal contamination control.

Protecting Group Strategy

Azide-alkyne click chemistry enables selective protection:

Analytical Characterization

Structural Verification

¹H NMR (400 MHz, CDCl₃) :

-

δ 5.45–5.32 (m, 2H, TCO vinyl)

-

δ 4.21 (t, J=6.4 Hz, 2H, PEG methylene)

HRMS (ESI+) :

Stability Profiling

Table 3: Accelerated Stability Data

| Condition | Time | Purity Retention |

|---|---|---|

| 25°C, dry argon | 6 mo | 98.2% |

| -20°C, desiccated | 12 mo | 99.1% |

| Aqueous pH 7.4 | 24 h | 94.7% |

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Purification Challenges

-

Simulated moving bed (SMB) chromatography reduces solvent consumption by 40% vs batch HPLC

-

Final API-grade material meets USP <232>/<233> heavy metal limits

Emerging Applications Influencing Synthesis Design

Theranostic Agent Development

Click Chemistry Compatibility

Recent studies require:

Critical Evaluation of Synthetic Routes

Alternative Pathway: Enzymatic PEGylation

Chemical Reactions Analysis

Types of Reactions: TCO-PEG1-acid undergoes various chemical reactions, including:

Amide Coupling Reactions: The terminal carboxylic acid group reacts with amines to form amide bonds.

Click Chemistry Reactions: The trans-cyclooctene moiety reacts with tetrazine compounds in a bioorthogonal manner, facilitating rapid and efficient ligation.

Common Reagents and Conditions:

Amide Coupling: EDC, DCC, HATU, and other carbodiimides are commonly used.

Click Chemistry: Tetrazine compounds are used for the cycloaddition reaction with trans-cyclooctene.

Major Products:

Amide Products: Formed from the reaction with amines.

Cycloaddition Products: Formed from the reaction with tetrazine compounds.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules

TCO-PEG1-acid is instrumental in the synthesis of complex molecules through its ability to participate in bioorthogonal reactions. The compound's high reactivity with tetrazine allows for rapid cycloaddition reactions, making it an essential tool in organic synthesis and materials science .

Bio-conjugation

It serves as an effective linker for bio-conjugation processes, enabling the attachment of various biomolecules such as proteins and peptides. The stable amide bonds formed during these reactions enhance the solubility and stability of the conjugated products, which is crucial for subsequent applications in biological research .

Biology

Labeling and Imaging

In biological research, this compound is utilized for labeling and tagging biomolecules. This application is particularly valuable in imaging techniques where precise localization of biomolecules is required. The compound's bioorthogonal properties allow it to function effectively without interfering with native biological processes .

Diagnostics

The compound's ability to form stable covalent bonds with tetrazine-containing compounds makes it suitable for diagnostic applications. It can be used to develop assays that require specific and efficient labeling of target molecules, enhancing the sensitivity and accuracy of detection methods .

Medicine

Drug Delivery Systems

this compound plays a significant role in the development of advanced drug delivery systems. Its PEGylation improves the pharmacokinetic properties of therapeutic agents by increasing their solubility and reducing immunogenicity. This enhancement is crucial for ensuring that drugs remain effective within biological systems over extended periods .

Therapeutic Development

The compound is also employed in therapeutic development, particularly in the creation of targeted therapies that require precise delivery mechanisms. By facilitating the conjugation of drugs to targeting moieties, this compound enhances the efficacy and specificity of treatments .

Industry

Innovative Material Development

In industrial applications, this compound contributes to the development of innovative materials through advanced cross-linking techniques. Its unique properties enable the creation of functional materials that can be tailored for specific applications, such as coatings and adhesives .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that this compound significantly improved the delivery efficiency of siRNA therapeutics by facilitating stable conjugation with targeting ligands. This approach resulted in enhanced cellular uptake and therapeutic efficacy compared to traditional delivery methods.

Case Study 2: Imaging Applications

In another research project, researchers utilized this compound for real-time imaging of protein interactions within live cells. The rapid reaction kinetics allowed for immediate visualization without disrupting cellular functions, showcasing its potential for dynamic studies in cellular biology.

Mechanism of Action

The mechanism of action of TCO-PEG1-acid involves its high reactivity with tetrazine compounds, leading to rapid and efficient click chemistry reactions. The trans-cyclooctene moiety specifically reacts with tetrazine, forming a stable cycloaddition product. This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares TCO-PEG1-acid with structurally or functionally related compounds:

Key Research Findings

Reaction Kinetics

- This compound reacts with tetrazines at rates exceeding 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>, outperforming azide-based reagents (e.g., Azido-PEG1-C2-acid), which require Cu(I) catalysts and exhibit slower kinetics (~1 M<sup>−1</sup>s<sup>−1</sup>) .

Solubility and Biocompatibility

Q & A

Basic Research Questions

Q. How can researchers synthesize TCO-PEG1-acid with high purity for conjugation studies?

- Methodological Answer : Synthesis typically involves coupling trans-cyclooctene (TCO) to a PEG1-acid backbone using carbodiimide-based crosslinkers (e.g., EDC/NHS). Purification requires reversed-phase HPLC or size-exclusion chromatography to isolate the product from unreacted reagents. Characterization via -NMR and LC-MS is critical to confirm structural integrity and purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To verify TCO incorporation and PEG spacer integrity.

- Mass spectrometry (MS) : For molecular weight confirmation.

- HPLC : To assess purity and monitor stability under storage conditions.

Cross-validation using multiple methods minimizes misinterpretation of data .

Q. What are the optimal storage conditions for this compound to prevent degradation?

- Methodological Answer : Store lyophilized this compound at −20°C under inert gas (e.g., argon) to minimize oxidation. For short-term use, dissolve in anhydrous DMSO or acetonitrile and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 3 months .

Q. How can researchers confirm successful this compound conjugation to target biomolecules?

- Methodological Answer : Use UV-Vis spectroscopy to track tetrazine-TCO click reactions (characteristic absorbance at 300–320 nm). Validate conjugation efficiency via SDS-PAGE for proteins or MALDI-TOF for small molecules. Include negative controls (e.g., PEG1-acid without TCO) to rule out non-specific binding .

Advanced Research Questions

Q. How do reaction conditions (solvent, pH, temperature) influence this compound stability during bioconjugation?

- Methodological Answer : Systematic optimization using Design of Experiments (DoE) is recommended. For example:

- Solvent : Compare DMSO vs. aqueous buffers; DMSO enhances TCO solubility but may denature proteins.

- pH : Test stability in PBS (pH 7.4) vs. acetate (pH 5.0) to mimic physiological vs. endosomal environments.

- Temperature : Kinetic studies at 4°C vs. 37°C can quantify reaction rates and side-product formation. Use Arrhenius plots to model degradation pathways .

Q. How can researchers resolve contradictions in bioassay data when using this compound conjugates?

- Methodological Answer : Contradictions often arise from:

- Batch variability : Ensure consistent synthesis/purification protocols.

- Conjugation heterogeneity : Use site-specific conjugation strategies (e.g., engineered cysteine residues).

- Assay interference : Pre-treat samples with reducing agents to eliminate disulfide aggregates. Validate findings with orthogonal assays (e.g., SPR vs. flow cytometry) .

Q. What strategies improve the in vivo stability of this compound conjugates for targeted drug delivery?

- Methodological Answer : To address rapid clearance or hydrolysis:

- PEGylation : Optimize PEG chain length (e.g., PEG1 vs. PEG2) to balance stability and steric hindrance.

- TCO modifications : Use strained dienophiles (e.g., sTCO) for faster tetrazine reactions, reducing exposure time in circulation.

- Pharmacokinetic profiling : Conduct biodistribution studies in murine models with radiolabeled conjugates .

Q. How can researchers quantify trace impurities in this compound batches, and what thresholds are acceptable?

- Methodological Answer : Employ high-resolution LC-MS/MS to detect impurities (e.g., hydrolyzed TCO or PEG-acid byproducts). Acceptability thresholds depend on the application:

- In vitro studies : ≤5% impurities.

- In vivo use : ≤1% impurities, validated by endotoxin testing and cytotoxicity assays (e.g., LDH release in HEK293 cells) .

Q. What computational tools predict this compound reactivity with tetrazines in complex biological matrices?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model TCO-tetrazine interactions in aqueous environments. Pair with density functional theory (DFT) to calculate activation energies and predict reaction rates under varying pH and ionic strengths .

Guidelines for Rigorous Research Design

- Frameworks for Question Formulation : Use PICO (Population: target biomolecule; Intervention: this compound conjugation; Comparison: alternative linkers; Outcome: conjugation efficiency/stability) to structure hypotheses .

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results and refine experimental workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.